Venlafaxine hydrochloride is a chemical compound frequently studied for its role in various analytical chemistry applications and formulation development. [] It serves as a model drug in these research areas due to its specific chemical properties and behavior in different environments. [] While recognized for its pharmaceutical relevance, this analysis will focus solely on its applications within the scope of scientific research.
Physical and Chemical Properties Analysis
Venlafaxine hydrochloride exhibits specific physical and chemical properties that are crucial for its applications in scientific research. Its solubility in various solvents, particularly its high aqueous solubility, plays a significant role in developing different formulations, including sustained-release capsules and tablets. [, ] Studies investigating its intestinal absorption mechanism in rats using perfusion techniques highlight the importance of its physicochemical properties for its absorption profile. [] Additionally, its stability under different conditions, such as exposure to light or various pH levels, is a critical factor considered during analytical method development and validation. [, ] These studies demonstrate how a comprehensive understanding of the physical and chemical characteristics of Venlafaxine hydrochloride is essential for its utilization in various research areas.
Analytical Chemistry
Spectrophotometry: Utilizing UV-Vis spectrophotometry, researchers have developed simple, cost-effective methods for estimating Venlafaxine hydrochloride in bulk and pharmaceutical formulations. [, , ] These methods often involve measuring absorbance at specific wavelengths where the drug exhibits maximum absorption. []
High-Performance Liquid Chromatography (HPLC): HPLC, coupled with different detectors, proves to be a versatile tool for analyzing Venlafaxine hydrochloride. Researchers utilize RP-HPLC with UV detection for its quantification in tablet dosage forms. [] Another study employs HPLC to determine the content and related substances in capsules, achieving baseline separation and demonstrating high sensitivity. []
Ultra Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times compared to traditional HPLC. One study utilizes UPLC for a rapid and precise estimation of Venlafaxine hydrochloride in tablet dosage forms. []
Thin Layer Chromatography (TLC): TLC, coupled with densitometry, allows for the separation, identification, and quantification of Venlafaxine hydrochloride. Researchers have developed a stability-indicating HPTLC method for analyzing the drug in bulk and formulations. []
Chemiluminescence: This method leverages the chemiluminescent reaction of Venlafaxine hydrochloride in a specific chemical system for its quantification. One study demonstrates the development of a static chemiluminescence method for rapid and sensitive determination. []
Fluorescence Spectroscopy: Researchers exploit the fluorescence properties of Venlafaxine hydrochloride to develop sensitive detection methods. One study utilizes the fluorescence quenching effect of sodium tetraphenylborate on rhodamine B, where the presence of Venlafaxine hydrochloride counteracts this effect, allowing for its determination. []
Formulation Development
Sustained-Release Capsules: Researchers utilize extrusion-spheronization technology, followed by fluidized bed coating, to prepare sustained-release pellets that are then filled into capsules. [, , , ] This approach ensures a controlled release of the drug over an extended period. []
Sustained-Release Tablets: Various approaches are employed to develop sustained-release tablets, including:
Matrix Tablets: Hydrophilic polymers like HPMC, xanthan gum, and guar gum are used to create matrix systems that control drug release. [, , , ]
Osmotic Tablets: These formulations utilize osmotic pressure to deliver the drug at a controlled rate. Studies explore the use of porous osmotic technology and microporous osmotic tablets. [, ]
Floating Tablets: Utilizing gas-generating agents like sodium bicarbonate, researchers develop tablets that float in the stomach, prolonging gastric residence time and enhancing drug absorption. [, ]
Mucoadhesive Drug Delivery Systems: Studies investigate the use of mucoadhesive polymers, such as sodium carboxymethyl cellulose and sodium alginate, to develop microspheres that adhere to the mucosal lining, improving drug delivery. []
Nasal In Situ Gelling Formulations: This approach explores the potential of nasal drug delivery for Venlafaxine hydrochloride using polymers that form a gel in the nasal cavity, enhancing brain targeting and bioavailability. []
Transdermal Delivery Systems: Research investigates the use of permeation enhancers, like oleic acid, in transdermal gels to improve the delivery of Venlafaxine hydrochloride through the skin. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Venlafaxine is a synthetic phenethylamine bicyclic derivative with antidepressant activity. Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), are potent inhibitors of neuronal serotonin and norepinephrine reuptake and weak dopamine reuptake inhibitors. This agent may reduce hormone-related vasomotor symptoms. (NCI04) Venlafaxine, also known as effexor or elafax, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Venlafaxine is a drug which is used for the management of major depressive disorder (mdd), generalized anxiety disorder (gad), social anxiety disorder (social phobia), panic disorder with or without agoraphobia, vasomotor symptoms in women with breast cancer and in postmenopausal women, and neuropathic pain. Venlafaxine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Venlafaxine has been found in human brain and liver tissues, and has also been primarily detected in blood. Within the cell, venlafaxine is primarily located in the membrane (predicted from logP). Venlafaxine participates in a number of enzymatic reactions. In particular, Venlafaxine can be converted into O-desmethylvenlafaxine and formaldehyde; which is catalyzed by the enzymes cytochrome P450 2D6 and cytochrome P450 2C19. In addition, Venlafaxine can be converted into N-desmethylvenlafaxine and formaldehyde through the action of the enzymes cytochrome P450 2C19 and cytochrome P450 3A4. In humans, venlafaxine is involved in the venlafaxine metabolism pathway. Venlafaxine is a potentially toxic compound. Venlafaxine is a serotonin and norepinephrine reuptake inhibitor widely used as an antidepressant. Venlafaxine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
MC-205 is a new transcriptional up-regulator and a natural fungal metabolite with antiproliferative activity against cancer cell lines. Expression of the luciferase activity was activated ca. 2-, 4-, and 6-fold by 1, 10, and 100 microM TMC-205, respectively. TMC-205 activated the transcriptional activity in a manner dependent on the presence of the enhancer element of SV40 in its promoter region.
TM608 is a potent and selectiv c-MET inhibitor which targets Mitochondrial and Kills Erlotinib-Resistant Lung Cancer Cells. TM608 is the first TPP-TKI conjugate, can rapidly accumulates in mitochondria and suppresses the activation of MET in high MET expressing, erlotinib-resistant HCC827B cells (total cell lysates and mitochondrial fractions). TM608 was as potent and apoptogenic as PHA665752 in abrogating NSCLC cell viability. Directed accessibility to the mitochondria as afforded by a targeting moiety like TPP could conceivably compensate for deficient activity if uptake is rapid, cumulative, and selective.
TMC-310911 (also known as ASC-09) is a novel investigational protease inhibitor (PI). TMC-310911 belongs together with darunavir, brecanavir, GS-8374 and GRL-98065 to the inhibitors of the HIV protease from the group of the bistrahydrofurans. TMC-310911 is being investigated for use in HIV-1 infections. In vitro it inhibits the replication of various isolates of HIV-1 (EC50 = 2.2 to 14 nm). TMC-310911 has shown marked activity against a variety of HIV-1 strains, including multi-PI-resistant strains, and may be less likely to generate resistance, making it a potentially desirable therapy for both treatment-naive and PI-experienced patients. TMC-310911 is characterized as having a broader in vitro resistance profile than that of currently approved PIs, including darunavir. In a recent study to identify therapeutic options for COVID-19, TMC-310911 showed highly favorably free binding energies with all tested target proteins for drug repositioning.
TMC353121 is a a respiratory syncytial virus (RSV) fusion inhibitor as a candidate to treat human respiratory syncytial virus infection. TMC353121 exerted dose-dependent antiviral effect ranging from full inhibition to absence of antiviral activity, in a preclinical model highly permissive for RSV replication. Human respiratory syncytial virus (hRSV) is a significant cause of respiratory illness in at-risk pediatric patients, immunocompromised adults and the elderly.
TMC647055 is a potent HCV NS5B polymerase inhibitor potentially for the treatment of HCV infection. TMC647055 has nanomolar cellular potency (EC(50) of 82 nM) with minimal associated cell toxicity (CC(50)>20 μM) and promising pharmacokinetic profiles in rats and dogs. TMC647055 showed promising in vitro biochemical, kinetic, and virological profile that is currently undergoing clinical evaluation. TMC647055 is currently being evaluated in the clinic.
TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8 (IC50 = 0.5 µM for both). It also binds to Pim-1, HIPK2, and DYRK1A (Kis = 8.65, 15.25, and 11.9 µM, respectively) and inhibits greater than 50% of the activity of five kinases, including CK2, ERK8, and DYRK2, in a panel of 78 kinases at 10 µM. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM. TMCB is a dual inhibitor of casein kinase 2 (CK2) and ERK8. It also binds to Pim-1, HIPK2, and DYRK1A. TMCB induces apoptosis in Jurkat cells when used at concentrations ranging from 10 to 50 µM.